2,3-Difluoro-6-(phenylmethoxy)benzaldehyde
Description
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₀F₂O₂ and a molecular weight of 266.23 g/mol. The compound features two fluorine atoms at the 2- and 3-positions of the benzene ring and a phenylmethoxy (-OCH₂C₆H₅) substituent at the 6-position (Figure 1). This structure imparts unique electronic and steric properties, making it valuable as a synthetic intermediate in pharmaceutical and materials chemistry . Notably, conflicting CAS numbers (6655-90-9 in vs.
Properties
IUPAC Name |
2,3-difluoro-6-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-7-13(11(8-17)14(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBGALWSSFTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702901 | |
| Record name | 6-(Benzyloxy)-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947279-31-4 | |
| Record name | 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947279-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.
Phenylmethoxy Group Introduction: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: 2,3-Difluoro-6-(phenylmethoxy)benzoic acid.
Reduction: 2,3-Difluoro-6-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares key parameters of 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde with analogs differing in substituent type, fluorine positioning, or functional groups.
Biological Activity
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde, a compound with the CAS number 947279-31-4, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anticancer, and potential receptor interaction properties, supported by research findings and case studies.
- IUPAC Name : 6-(benzyloxy)-2,3-difluorobenzaldehyde
- Molecular Formula : C14H10F2O2
- Purity : 97%
- Storage Temperature : 2-8°C
Biological Activities Overview
Research indicates that this compound exhibits several notable biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits cancer cell proliferation | |
| CB2 Agonism | Potential agonist for cannabinoid receptor 2 |
Antimicrobial Activity
Preliminary studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition. Notably, the compound's structure allows it to interact with microbial membranes or enzymes critical for bacterial survival.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the anticancer properties of this compound using an MTT assay to measure cell viability across different human cancer cell lines. The results indicated:
- Concentration Range : 10 µM to 100 µM
- Cell Viability Reduction : Over 50% compared to control groups
- IC50 Values : Calculated to be in the micromolar range
This significant reduction in cell viability suggests that the compound may inhibit specific cellular targets involved in cancer growth and survival pathways.
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. For example:
- Glycogen Phosphorylase Inhibition : Similar compounds have been shown to inhibit glycogen phosphorylase, affecting glycogen breakdown and glucose metabolism.
Comparative Analysis with Similar Compounds
To understand its biological activity better, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Antimicrobial | Significant inhibition against Gram-positive bacteria. |
| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | Anticancer | Potent inhibitor of Bcl-2 with IC50 values <10 µM. |
| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | Neuroprotective | Protective effects in models of neurodegeneration. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
